1-Bromo-4(S)-acetyloxy-2-nonyne
Description
1-Bromo-4(S)-acetyloxy-2-nonyne is a brominated alkyne derivative featuring a nine-carbon backbone with a terminal bromine atom at position 1, an acetyloxy group at position 4 (in the S configuration), and a triple bond at position 2. The stereochemistry at position 4 (S configuration) may influence its reactivity and interaction with biological targets, though further experimental validation is required.
Properties
Molecular Formula |
C11H17BrO2 |
|---|---|
Molecular Weight |
261.15 g/mol |
IUPAC Name |
[(4S)-1-bromonon-2-yn-4-yl] acetate |
InChI |
InChI=1S/C11H17BrO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-5,7,9H2,1-2H3/t11-/m0/s1 |
InChI Key |
FJTOGOIKXQSTKI-NSHDSACASA-N |
Isomeric SMILES |
CCCCC[C@@H](C#CCBr)OC(=O)C |
Canonical SMILES |
CCCCCC(C#CCBr)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
The compound shares functional similarities with brominated alkynes and oxygenated derivatives. Key analogs from the evidence include:
1-Bromo-4-methoxy-2-butyne (CAS 693-26-5)
- Molecular Formula : C₅H₇BrO
- Molecular Weight : 163.01 g/mol
- Structure : A four-carbon chain with a methoxy group at position 4 and a terminal bromine.
- Key Features : Shorter carbon chain and simpler ether substituent compared to the acetyloxy group in the target compound.
1-Bromo-4,4,4-trifluoro-2-butanone (CAS 787604-81-3)
- Molecular Formula : C₄H₄BrF₃O
- Molecular Weight : 204.97 g/mol
- Structure : A ketone with a trifluoromethyl group and bromine at position 1.
- Key Features : Electron-withdrawing trifluoromethyl and ketone groups enhance electrophilicity, contrasting with the alkyne and ester groups in the target compound.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 1-Bromo-4(S)-acetyloxy-2-nonyne* | C₁₁H₁₇BrO₃ | ~277.16 | Bromine, alkyne, ester (S-config) | Long carbon chain, chiral center |
| 1-Bromo-4-methoxy-2-butyne | C₅H₇BrO | 163.01 | Bromine, alkyne, ether | Short chain, non-chiral |
| 1-Bromo-4,4,4-trifluoro-2-butanone | C₄H₄BrF₃O | 204.97 | Bromine, ketone, trifluoromethyl | Electron-withdrawing substituents |
*Inferred data based on structural analysis.
Brominated Aromatic Compounds ()
These compounds typically undergo electrophilic aromatic substitution, contrasting with alkyne-based reactivity .
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